molecular formula C19H21FN2O3S2 B2740850 4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide CAS No. 1251615-00-5

4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide

Cat. No.: B2740850
CAS No.: 1251615-00-5
M. Wt: 408.51
InChI Key: SSWSGHOAPIWWDS-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by:

  • Substituents on the benzene ring: Ethoxy (-OCH₂CH₃) at position 4 and fluorine (-F) at position 2.
  • Sulfonamide nitrogen substituents: Two distinct heteroaromatic groups—(1-methyl-1H-pyrrol-2-yl)methyl and thiophen-2-ylmethyl. The ethoxy and fluorine groups modulate electronic properties, while the heterocyclic substituents may influence steric interactions and binding specificity.

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[(1-methylpyrrol-2-yl)methyl]-N-(thiophen-2-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O3S2/c1-3-25-19-9-8-17(12-18(19)20)27(23,24)22(14-16-7-5-11-26-16)13-15-6-4-10-21(15)2/h4-12H,3,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWSGHOAPIWWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)N(CC2=CC=CN2C)CC3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its significance in medicinal chemistry.

The compound has the following chemical characteristics:

  • CAS Number : 2034461-85-1
  • Molecular Formula : C₁₉H₂₃FN₆O₃S
  • Molecular Weight : 434.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been shown to exhibit:

  • Inhibition of Enzymatic Activity : Similar compounds in the sulfonamide class have demonstrated the ability to inhibit various enzymes, including carbonic anhydrase and histone deacetylases, which are critical in cancer and inflammatory pathways .
  • Antiviral Properties : Research indicates that derivatives containing similar structures have shown antiviral activity against several viruses, suggesting a potential for this compound in antiviral drug development .

Anticancer Activity

Recent studies have indicated that compounds with similar sulfonamide structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies demonstrated that related compounds had IC₅₀ values in the low micromolar range against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) .

Antimicrobial Activity

Compounds structurally related to 4-ethoxy-3-fluoro-N-(1-methyl-1H-pyrrol-2-yl)methyl-benzenesulfonamide have shown promising antibacterial properties:

  • For example, thiazole derivatives exhibited potent activity against Staphylococcus aureus with IC₅₀ values as low as 0.008 μg/mL, indicating a strong potential for this class of compounds in treating bacterial infections .

Case Studies

Several studies have explored the biological activity of similar compounds:

  • Antiviral Efficacy :
    • A study investigated a series of N-Heterocycles and found that certain derivatives exhibited EC₅₀ values ranging from 0.20 to 0.35 μM against viral targets, suggesting that modifications similar to those in 4-ethoxy derivatives could enhance antiviral potency .
  • Cytotoxicity Profiles :
    • In a comparative analysis, various sulfonamide derivatives were tested against multiple cancer cell lines, revealing that modifications at the thiophene and pyrrole positions significantly influenced cytotoxicity, with some compounds achieving over 90% inhibition at low concentrations .

Data Summary Table

PropertyValue
CAS Number2034461-85-1
Molecular FormulaC₁₉H₂₃FN₆O₃S
Molecular Weight434.5 g/mol
Anticancer IC₅₀ (HeLa)Low micromolar range
Antibacterial IC₅₀ (S. aureus)0.008 μg/mL
Antiviral EC₅₀0.20 - 0.35 μM

Scientific Research Applications

4-Ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide has garnered interest due to its potential pharmacological properties:

Antimicrobial Activity

Research indicates that sulfonamide compounds often exhibit significant antibacterial properties. The presence of the thiophene and pyrrole moieties may enhance this activity against various pathogens, including multidrug-resistant strains like Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anticancer Potential

The compound's structural characteristics suggest possible interactions with biological macromolecules involved in cancer pathways. Studies involving similar sulfonamide derivatives have shown promising results in inhibiting tumor growth .

Case Studies

Recent studies have evaluated the efficacy of sulfonamide derivatives, including those similar to 4-ethoxy-3-fluoro-N-((1-methyl-1H-pyrrol-2-yl)methyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide, focusing on their antimicrobial and anticancer properties:

  • Antimicrobial Evaluation : A study assessed the antimicrobial characteristics of novel thiopyrimidine–benzenesulfonamide compounds against Gram-positive and Gram-negative bacteria, highlighting their potential as new therapeutic agents against resistant strains .
  • Antitumor Activity : Another investigation into sulfonamide derivatives found that specific modifications in their structure could lead to enhanced anticancer activity, suggesting that compounds like 4-ethoxy-3-fluoro-N-(thiophenylmethyl)benzenesulfonamide could be developed as effective cancer treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Benzenesulfonamides

The compound shares a benzenesulfonamide core with several derivatives reported in the literature. Key comparisons include:

Compound Substituents Key Features Reference
Target Compound 4-ethoxy-3-fluoro, N-(pyrrole-methyl), N-(thiophene-methyl) Dual heterocyclic substituents; electron-withdrawing F and lipophilic ethoxy
2-fluoro-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}benzenesulfonamide () 2-fluoro, N-(tetrahydro-2H-pyran-thiophene) Fluorine at position 2; pyran-thiophene hybrid substituent
Hydrazinecarbothioamides [4–6] () Phenylsulfonyl, 2,4-difluorophenyl, C=S group Triazole-thione tautomerism; strong C=O and C=S IR bands
4-(4-amino-1-(chromenyl)ethyl)-pyrazolo-pyrimidinyl-benzenesulfonamide () Chromen-4-one, pyrazolo[3,4-d]pyrimidine Polycyclic substituents; potential kinase inhibition activity
N-(2-anilinopyridin-3-yl)-4-methylbenzenesulfonamide () 4-methyl, N-(pyridinyl-aniline) Planar pyridine-aniline group; simpler substitution pattern

Spectroscopic and Physicochemical Properties

  • IR Spectroscopy: The target compound lacks C=S or C=O bands (unlike ’s hydrazinecarbothioamides), but would show νC-O (ethoxy) at ~1050–1150 cm⁻¹ and νS=O (sulfonamide) at ~1350 cm⁻¹ .
  • Thermal Stability :
    • The ethoxy group may reduce melting point compared to ’s pyran-thiophene derivative (which has rigid cyclic substituents) .

Q & A

Q. What statistical approaches address variability in biological replicate data?

  • Methodological Answer :
  • Mixed-effects models : Account for batch-to-batch variability in cell-based assays.
  • Grubbs’ test : Identify and remove outliers in dose-response curves.
  • Bootstrap resampling : Estimate confidence intervals for IC50 values derived from nonlinear regression .

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